![molecular formula C26H26N2O3 B5488592 N-(2-(2-ethoxyphenyl)-1-{[(1-phenylethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5488592.png)
N-(2-(2-ethoxyphenyl)-1-{[(1-phenylethyl)amino]carbonyl}vinyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2-ethoxyphenyl)-1-{[(1-phenylethyl)amino]carbonyl}vinyl)benzamide, also known as EVA-1, is a synthetic compound that has gained attention in the scientific community due to its potential applications in cancer research.
作用機序
N-(2-(2-ethoxyphenyl)-1-{[(1-phenylethyl)amino]carbonyl}vinyl)benzamide binds to the BH3-binding groove of Bcl-2, which disrupts the interaction between Bcl-2 and other proteins that are involved in the regulation of apoptosis. This leads to the activation of caspases, which are enzymes that play a key role in the execution of apoptosis. N-(2-(2-ethoxyphenyl)-1-{[(1-phenylethyl)amino]carbonyl}vinyl)benzamide also induces the generation of reactive oxygen species, which further contributes to the induction of apoptosis.
Biochemical and Physiological Effects:
N-(2-(2-ethoxyphenyl)-1-{[(1-phenylethyl)amino]carbonyl}vinyl)benzamide has been found to have a low toxicity profile in vitro and in vivo, with no significant adverse effects observed in animal studies. It has also been shown to have a good pharmacokinetic profile, with high bioavailability and a long half-life.
実験室実験の利点と制限
One of the advantages of N-(2-(2-ethoxyphenyl)-1-{[(1-phenylethyl)amino]carbonyl}vinyl)benzamide is its specificity for Bcl-2, which makes it a potentially effective anticancer agent with fewer side effects compared to other drugs that target multiple proteins. However, one limitation is that N-(2-(2-ethoxyphenyl)-1-{[(1-phenylethyl)amino]carbonyl}vinyl)benzamide has not yet been tested in clinical trials, and its efficacy and safety in humans are still unknown.
将来の方向性
There are several future directions for research on N-(2-(2-ethoxyphenyl)-1-{[(1-phenylethyl)amino]carbonyl}vinyl)benzamide. One area of interest is to investigate its potential use in combination with other anticancer drugs, to enhance their effectiveness and reduce resistance. Another direction is to explore the use of N-(2-(2-ethoxyphenyl)-1-{[(1-phenylethyl)amino]carbonyl}vinyl)benzamide as a diagnostic tool, to identify cancer cells that are resistant to apoptosis and may require alternative treatments. Finally, further studies are needed to determine the safety and efficacy of N-(2-(2-ethoxyphenyl)-1-{[(1-phenylethyl)amino]carbonyl}vinyl)benzamide in clinical trials, and to develop optimal dosing regimens for its use in cancer treatment.
合成法
The synthesis of N-(2-(2-ethoxyphenyl)-1-{[(1-phenylethyl)amino]carbonyl}vinyl)benzamide involves several steps, including the reaction of 2-ethoxybenzaldehyde with N-phenylethylamine to form a Schiff base, which is then reduced with sodium borohydride to obtain the amine intermediate. The amine intermediate is then reacted with 4-fluorobenzoyl chloride to form the final product, N-(2-(2-ethoxyphenyl)-1-{[(1-phenylethyl)amino]carbonyl}vinyl)benzamide.
科学的研究の応用
N-(2-(2-ethoxyphenyl)-1-{[(1-phenylethyl)amino]carbonyl}vinyl)benzamide has shown promising results in preclinical studies as a potential anticancer agent. It has been found to induce apoptosis, or programmed cell death, in cancer cells by inhibiting the activity of a protein called Bcl-2, which plays a role in preventing apoptosis. N-(2-(2-ethoxyphenyl)-1-{[(1-phenylethyl)amino]carbonyl}vinyl)benzamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, and to enhance the effectiveness of other anticancer drugs.
特性
IUPAC Name |
N-[(E)-1-(2-ethoxyphenyl)-3-oxo-3-(1-phenylethylamino)prop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O3/c1-3-31-24-17-11-10-16-22(24)18-23(28-25(29)21-14-8-5-9-15-21)26(30)27-19(2)20-12-6-4-7-13-20/h4-19H,3H2,1-2H3,(H,27,30)(H,28,29)/b23-18+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQHGCPWYMAKLI-PTGBLXJZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C(C(=O)NC(C)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C(\C(=O)NC(C)C2=CC=CC=C2)/NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-{[1-(2-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-methoxyphenoxy)-N-phenylacetamide](/img/structure/B5488513.png)
![6-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5488515.png)
![1-acetyl-N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-4-piperidinecarboxamide](/img/structure/B5488520.png)
![7-amino-4-oxo-3-(3-thienyl)-8-(3-thienylmethylene)-3,4-dihydro-8H-pyrrolo[2,1-c][1,4]thiazine-1,6-dicarbonitrile](/img/structure/B5488542.png)
![5-methyl-2-[2-(2-nitrophenyl)vinyl]-8-quinolinyl 4-methylbenzenesulfonate](/img/structure/B5488543.png)
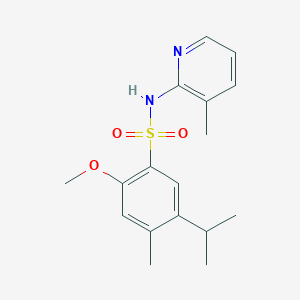
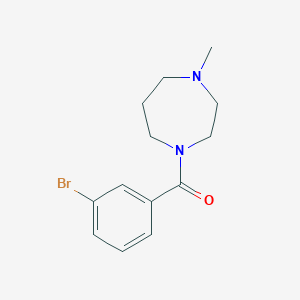
![3-[(2-bromophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5488568.png)

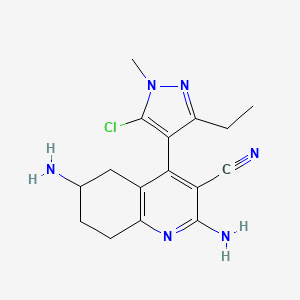
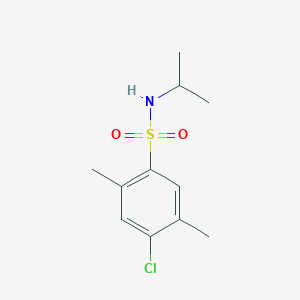
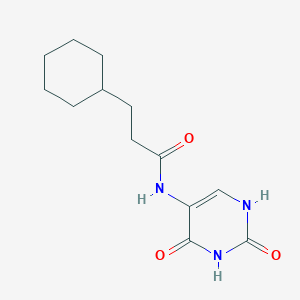

![1-({2-[2-(5-bromo-2-thienyl)vinyl]-8-quinolinyl}oxy)acetone](/img/structure/B5488608.png)